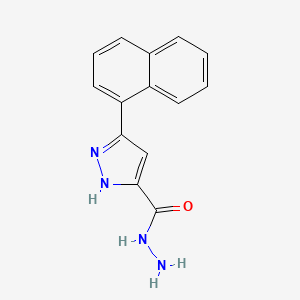

![molecular formula C14H23N3O3 B5543132 6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)

6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-{[3-(Hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its structural and chemical properties, which may contribute to a variety of biological activities. The compound is part of the pyrimidine diones family, a class known for its wide range of pharmacological activities.

Synthesis Analysis

The synthesis of related pyrimidine dione derivatives involves various chemical methodologies, including one-pot oxidative processes and N-hydroxylation methods. For instance, the synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione e through an improved m-CPBA oxidative method demonstrates a convenient and efficient way to prepare similar compounds, achieving yields of 60%-70% (Xiaowan Tang et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrimidine dione derivatives is often confirmed through spectral techniques, including 1H NMR, 13C NMR, and MS. The detailed structural analysis provides insights into the compound's electronic structure, which can be further explored through DFT and TD-DFT computations to understand the interactions and charge transfers among different orbitals (Abida Ashraf et al., 2019).

Chemical Reactions and Properties

Pyrimidine diones undergo various chemical reactions, including electrophilic substitution and condensation reactions, leading to a variety of derivatives with potential biological activities. The reactivity of these compounds can be attributed to their unique molecular structure, allowing for regioselective synthesis and modifications (Kosaku Hirota et al., 1990).

科学的研究の応用

Synthesis and Structural Analysis

Pyrimidine derivatives have been synthesized through various routes, showcasing their versatility in organic synthesis. For example, Ashraf et al. (2019) reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, highlighting the use of spectral techniques including NMR, UV-visible, and FT-IR spectroscopy for structural ascertainment, as well as DFT and TD-DFT computations for electronic structure analysis (Ashraf et al., 2019).

Antiviral and Antitumor Applications

Several studies have focused on the potential antiviral and antitumor activities of pyrimidine derivatives. Tang et al. (2015) synthesized 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, showing anti-HIV activity after N-3 hydroxylation (Tang et al., 2015). Kraljević et al. (2014) developed N-alkylated C-6-isobutyl- or -propyl pyrimidine derivatives and evaluated their antiproliferative effect on tumor cell lines, revealing mechanisms of action through inhibition of DNA or RNA polymerases and adhesion molecules (Kraljević et al., 2014).

Optical and Nonlinear Optical Applications

Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives and assessed their linear and nonlinear optical (NLO) properties, indicating their potential for NLO device fabrications due to their considerable NLO character (Mohan et al., 2020).

Catalytic and Material Science Applications

Lu et al. (2015) synthesized pyrimidine derivatives coordination complexes and explored their catalytic properties and antitumor activity, highlighting their potential in material science and biomedical research (Lu et al., 2015).

Antimicrobial Activity

Rauf et al. (2010) investigated the urease inhibition activity of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives, providing insights into their antimicrobial potential (Rauf et al., 2010).

作用機序

While the specific mechanism of action for your compound is not available, pyrimidine derivatives often exhibit their biological effects through various pathways. For instance, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

将来の方向性

特性

IUPAC Name |

6-[[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c1-2-4-14(10-18)5-3-6-17(9-14)8-11-7-12(19)16-13(20)15-11/h7,18H,2-6,8-10H2,1H3,(H2,15,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQBKPALIUKCKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN(C1)CC2=CC(=O)NC(=O)N2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)

![1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol](/img/structure/B5543066.png)

![(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5543072.png)

![2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)

![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)